molecular formula C10H12N2O6 B12878357 3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate CAS No. 16314-74-2

3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate

Cat. No.: B12878357
CAS No.: 16314-74-2
M. Wt: 256.21 g/mol
InChI Key: DDEGDFCVEXYTJM-UHFFFAOYSA-N
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Description

3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield pyrazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate is unique due to its three carboxylate groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a valuable compound for the synthesis of more complex molecules and for applications in various fields of research and industry.

Properties

CAS No.

16314-74-2

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

IUPAC Name

3-O-ethyl 4-O,5-O-dimethyl 1H-pyrazole-3,4,5-tricarboxylate

InChI

InChI=1S/C10H12N2O6/c1-4-18-10(15)7-5(8(13)16-2)6(11-12-7)9(14)17-3/h4H2,1-3H3,(H,11,12)

InChI Key

DDEGDFCVEXYTJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1C(=O)OC)C(=O)OC

Origin of Product

United States

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